molecular formula C16H13N5O2 B018819 N-(2-甲基-5-硝基苯基)-4-(吡啶-3-基)嘧啶-2-胺 CAS No. 152460-09-8

N-(2-甲基-5-硝基苯基)-4-(吡啶-3-基)嘧啶-2-胺

货号 B018819
CAS 编号: 152460-09-8
分子量: 307.31 g/mol
InChI 键: OJITWRFPRCHSMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of NPPA involves starting from guanidinium nitrate salt and the corresponding enaminone. The process has been detailed, highlighting the steps necessary to achieve the target molecule, which has potential applications in drug design, particularly against CML. The synthesis pathway is notable for its specificity and the potential for scalability in pharmaceutical manufacturing contexts (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Molecular Structure Analysis

X-ray diffraction analysis has been utilized to elucidate the crystal structure of NPPA, revealing important interactions between the nitro-group oxygen atoms and the hydrogen atoms of the pyridine and pyrimidine rings. The molecule exhibits crystalline ordering in layers through π-π stacking interactions, confirming its planarity and potential for strong interactions with biological targets. These structural insights are crucial for understanding the compound's potential in pharmaceutical applications (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

NPPA's chemical reactivity and properties have been analyzed through molecular docking studies, which reveal its energy affinity and potential to interact with enzyme kinase in CML inhibition. The molecule's electrostatic potential studies highlight regions of positive and negative values, suggesting areas for potential chemical modification to enhance its biological activity (Moreno-Fuquen et al., 2021).

Physical Properties Analysis

While specific physical properties such as melting point, solubility, and stability under various conditions are not detailed in the available literature, the structural analysis suggests that NPPA has properties conducive to pharmaceutical formulation. Its crystalline layering and planarity suggest potential for solid-state stability, an important factor in drug development.

Chemical Properties Analysis

The compound's chemical properties, including reactivity with various functional groups and potential for modifications to enhance its activity against CML, are inferred from its molecular structure and docking studies. Its interactions with protein residues fundamental in the CML inhibition process highlight the compound's potential as a template for new drug development (Moreno-Fuquen et al., 2021).

科学研究应用

  1. 杂环化反应:用于 5-甲基吡唑-3-胺与不饱和芳香脂族羧酸衍生物的杂环化反应 (Lipson 等人,2006 年)

  2. 与胺和硫醇的反应:该化合物用于研究 5-硝基-6-苯乙炔基嘧啶与胺和硫醇的反应 (Čikotienė 等人,2007 年)

  3. 电化学研究:用于研究甲基杂芳基酮肟在汞上的电化学还原 (Cibulka 等人,2000 年)

  4. 潜在的抗氧化剂应用:该化合物已被探索用于 DPPH、过氧化氢和一氧化氮自由基清除等检测中的潜在抗氧化剂应用 (Kotaiah 等人,2012 年)

  5. 二氢嘧啶衍生物的合成:可用于合成新的二氢嘧啶衍生物 (Namazi 等人,2001 年)

  6. 伊马替尼合成:该化合物是伊马替尼合成的关键中间体 (Liu 等人,2008 年)

  7. 抑制组蛋白赖氨酸脱甲基酶:该化合物的衍生物是 KDM4 (JMJD2) 和 KDM5 (JARID1) 组蛋白赖氨酸脱甲基酶的有效抑制剂 (Bavetsias 等人,2016 年)

  8. 对癌症和微生物的生物活性:该化合物对乳腺癌和微生物表现出生物活性 (Titi 等人,2020 年)

  9. β-分泌酶抑制剂:它是 β-分泌酶的一种有效且选择性的抑制剂 (Lindgren 等人,2013 年)

  10. 新型杂环化合物的合成:合成的 N-芳基-4-(吡啶-3-基)嘧啶-2-胺衍生物用于制备新的杂环化合物 (El-Deeb 等人,2008 年)

  • 抗缺氧活性:在小鼠中表现出抗缺氧活性 (Kuno 等人,1993 年)

  • 药物设计的模板:该化合物是针对慢性髓性白血病 (CML) 药物设计的潜在模板 (Moreno-Fuquen 等人,2021 年)

  • 抗炎活性:合成的化合物表现出抗炎活性,并显着降低水肿体积 (Kumar 等人,2017 年)

  • 抗肿瘤活性:一些新颖的衍生物在初步生物测定测试中表现出明显的抗肿瘤活性 (Chu De-qing, 2011 年)

  • 环保合成方法:合成 N-甲基-3-硝基-芳基-苯并[4,5]咪唑并[1,2-a]嘧啶-2-胺衍生物的方法高效、环保且经济高效 (Jadhav 等人,2018 年)

  • 中枢神经活性剂:2-氮杂环丁酮骨架具有作为中枢神经活性剂的潜力 (Thomas 等人,2016 年)

  • 对癌症治疗的放射增敏作用:PPA15 是一种新型泛 CDK 抑制剂,可能会提高放射治疗癌症的有效性 (Jung 等人,2019 年)

  • 抗菌活性:与其他化合物相比,化合物 2a 对抗菌活性表现出良好的抑制作用 (Mallikarjunaswamy 等人,2013 年)

  • 伊马替尼甲磺酸盐的质量控制:非水毛细管电泳方法有望用于伊马替尼甲磺酸盐的质量控制 (Ye 等人,2012 年)

  • 抗菌候选药物的开发:使用简洁、环保且经济高效的途径开发了一种新型的恶唑烷酮抗菌候选药物 (Yang 等人,2014 年)

  • 属性

    IUPAC Name

    N-(2-methyl-5-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OJITWRFPRCHSMX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H13N5O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50443544
    Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50443544
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    307.31 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

    CAS RN

    152460-09-8
    Record name N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=152460-09-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50443544
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Pyrimidinamine, N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.443
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    248.2 g (0.96 mol) of 2-methyl-5-nitrophenylguanidine nitrate are added to a solution of 170 g (0.96 mol) of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in 2.0 liters of isopropanol. After the addition of 42.5 g of sodium hydroxide, the reddish suspension is boiled at reflux for 12 hours. After cooling to 0°, filtration, washing with 2.0 liters of isopropanol and 3×400 ml of methanol and drying, there is obtained N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine, m.p. 195°-198°, Rf =0.68 (methylene chloride:methanol=9.1).
    Quantity
    248.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    170 g
    Type
    reactant
    Reaction Step One
    Quantity
    2 L
    Type
    solvent
    Reaction Step One
    Quantity
    42.5 g
    Type
    reactant
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one (25 g, 0.14 mol), 2-methyl-5-nitrophenyl-guanidine nitrate (36 g, 0.14 mol), and sodium hydroxide (6.5 g, 0.163 mol) were dissolved in isopropanol and reacted under reflux for 18 hours. The reaction solution was cooled to 0° C., filtered, washed with isopropanol and methanol, and dried to give N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (20 g).
    Quantity
    25 g
    Type
    reactant
    Reaction Step One
    Quantity
    36 g
    Type
    reactant
    Reaction Step One
    Quantity
    6.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods III

    Procedure details

    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    CCOC(=O)c1cnc(Nc2cc([N+](=O)[O-])ccc2C)nc1-c1cccnc1
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods IV

    Procedure details

    Thus, Imatinib is obtained by a synthetic route comprising reacting 2-chloro-4-(3-pyridyl)-pyrimidine with 2-amino-4-nitro-toluene to obtain N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine, which is subsequently reduced and reacted with 4-(4-methyl-piperazine-1-ylmethyl)-benzoyl chloride to yield the final product.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
    Reactant of Route 2
    Reactant of Route 2
    N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
    Reactant of Route 3
    Reactant of Route 3
    N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
    Reactant of Route 4
    Reactant of Route 4
    N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
    Reactant of Route 5
    Reactant of Route 5
    N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
    Reactant of Route 6
    Reactant of Route 6
    N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

    Q & A

    Q1: What is the significance of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in Imatinib synthesis, and how does its synthesis strategy impact the overall yield?

    A1: N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine serves as a key intermediate in the synthesis of Imatinib [, ]. A facile total synthesis method utilizes this compound and achieves a final yield of 19.5–46.2% over six steps []. This method emphasizes the importance of this specific intermediate and the efficiency of the chosen synthetic route for Imatinib production.

    Q2: What are the advantages of using copper-catalyzed N-arylation in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine?

    A2: A significant advantage of employing copper-catalyzed N-arylation in this synthesis is the replacement of expensive palladium compounds with more cost-effective copper salts for the crucial C-N bond formation []. This substitution contributes to a more economical and accessible approach to producing this vital Imatinib intermediate.

    Q3: How is the nitro group in N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine reduced during the synthesis of Imatinib?

    A3: The reduction of the nitro group in N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is achieved using a system comprising N2H4·H2O/FeCl3/C with water as the solvent []. This environmentally friendly approach facilitates the transformation to the final Imatinib structure while minimizing the use of harsh organic solvents.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。